molecular formula C11H12N2O2 B187017 Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2549-19-1

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B187017
CAS RN: 2549-19-1
M. Wt: 204.22 g/mol
InChI Key: FLAQFBICEAEEOA-UHFFFAOYSA-N
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Patent
US08318928B2

Procedure details

To a stirred solution of 2-aminopyridine (15.0 g. 159.00 mmol) in dimethoxyethane (150 mL) was added NaHCO3 (14.72 g, 175 mmol) followed by ethyl 2-chloroacetoacetate (39.34 g, 239 mmol) at room temperature. After refluxing for 16 h the solvent was removed under reduced pressure. The residue was taken up in water (200 mL) and extracted with dichloromethane (2×200 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), and dried over anhydrous Na2SO4. Evaporation of solvents under reduced pressure afforded crude product which was further purified by column chromatography to give 20 g of the product as an off-white solid; 1H NMR (300 MHz, CDCl3) δ 1.44 (t, J=6.9 Hz, 3H), 2.72 (s, 3H), 4.43 (q, J=7.2 Hz, 2H), 6.98 (t, J=6.6 Hz, 1H), 7.38 (t, J=8.7 Hz, 1H), 7.62 (d, J=8.7 Hz, 1H), 9.31 (d, J=6.9 Hz, 1H); ESI-MS (m/z) 205.13 (MH)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
39.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([O-])(O)=O.[Na+].Cl[CH:14]([C:20]([CH3:22])=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>C(COC)OC>[CH3:22][C:20]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]2[C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
14.72 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
39.34 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 16 h the solvent
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded crude product which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2)C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.